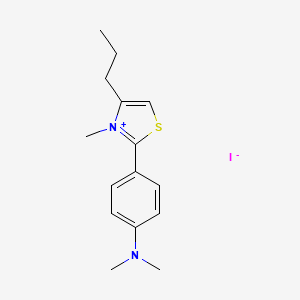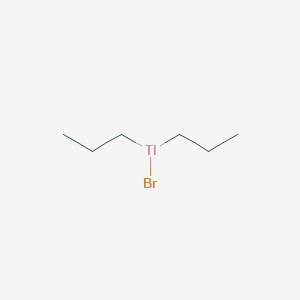
Bromo(dipropyl)thallane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo(dipropyl)thallane is a chemical compound with the molecular formula C9H19BrTl It is an organothallium compound, which means it contains a carbon-thallium bond Thallium is a heavy metal, and its compounds are known for their toxicity and unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bromo(dipropyl)thallane typically involves the reaction of thallium(I) bromide with dipropylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
TlBr+(C3H7)2MgBr→C9H19BrTl+MgBr2
The reaction is usually conducted at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the toxicity of thallium compounds. the synthesis would generally follow similar principles as laboratory methods, with additional safety and scaling considerations.
化学反応の分析
Types of Reactions
Bromo(dipropyl)thallane can undergo various types of chemical reactions, including:
Oxidation: The thallium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form thallium(I) species.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can replace the bromine atom.
Major Products
Oxidation: Thallium(III) compounds.
Reduction: Thallium(I) compounds.
Substitution: Various organothallium compounds depending on the nucleophile used.
科学的研究の応用
Bromo(dipropyl)thallane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-thallium bonds.
Biology: Research into the biological effects of thallium compounds often involves this compound due to its reactivity.
Medicine: While thallium compounds are generally toxic, they are studied for potential therapeutic applications in small, controlled doses.
Industry: The compound’s unique properties make it useful in specialized industrial processes, although its toxicity limits widespread use.
作用機序
The mechanism by which bromo(dipropyl)thallane exerts its effects involves the interaction of the thallium center with various molecular targets. Thallium can mimic potassium ions, disrupting cellular processes by interfering with potassium channels and transporters. This disruption can lead to cellular toxicity and is the basis for the compound’s biological effects.
類似化合物との比較
Similar Compounds
- Thallium(I) bromide (TlBr)
- Dipropylthallium (C9H19Tl)
Comparison
Bromo(dipropyl)thallane is unique due to the presence of both bromine and dipropyl groups attached to the thallium center. This combination imparts distinct reactivity and properties compared to other thallium compounds. For example, thallium(I) bromide lacks the organic groups, making it less reactive in organic synthesis. Dipropylthallium, on the other hand, does not contain bromine, which limits its reactivity in substitution reactions.
特性
CAS番号 |
21648-61-3 |
|---|---|
分子式 |
C6H14BrTl |
分子量 |
370.46 g/mol |
IUPAC名 |
bromo(dipropyl)thallane |
InChI |
InChI=1S/2C3H7.BrH.Tl/c2*1-3-2;;/h2*1,3H2,2H3;1H;/q;;;+1/p-1 |
InChIキー |
BGAJATMIXYRELM-UHFFFAOYSA-M |
正規SMILES |
CCC[Tl](CCC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


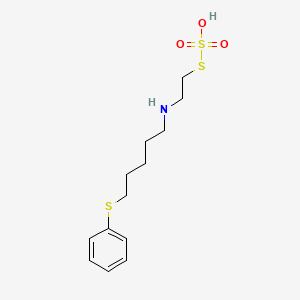
![2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B14714640.png)
![8,9,10,11-Tetrahydro-7h-benzo[a]carbazole](/img/structure/B14714648.png)
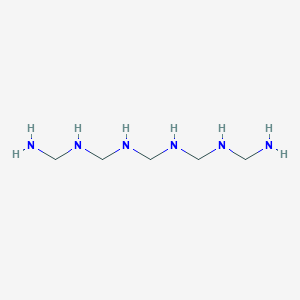


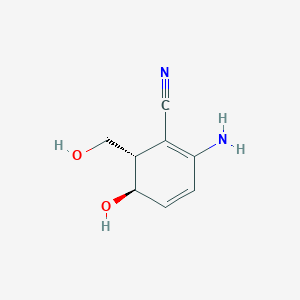


![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)
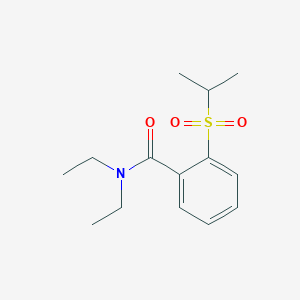
![3-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethoxy]propanenitrile](/img/structure/B14714722.png)

